Network Architecture Drives Superior Thermal Stability and Gel Fraction in Conjugated Polymers
Polymers synthesized from 1,3,5-Tri(thiophen-2-yl)benzene, a trifunctional monomer, exhibit significantly higher decomposition temperatures (Td) and gel fractions compared to linear polythiophenes derived from bifunctional 2,5‑dibromothiophene. The presence of a third reactive site on the monomer allows the formation of a three‑dimensional cross‑linked network, which restricts chain mobility and suppresses unzipping depolymerization [1].
| Evidence Dimension | Thermal stability (onset decomposition temperature, Td) and insoluble gel fraction |
|---|---|
| Target Compound Data | Td ~ 350–420 °C; gel fraction > 85% (after 24 h Soxhlet extraction) |
| Comparator Or Baseline | Linear poly(3-hexylthiophene) (P3HT): Td ~ 280–320 °C; gel fraction ~ 0% |
| Quantified Difference | ΔTd ≈ +70 °C; gel fraction increase from 0% to >85% |
| Conditions | Thermogravimetric analysis (TGA) under N₂ at 10 °C/min; Soxhlet extraction with chloroform |
Why This Matters
Enhanced thermal stability extends the operational lifetime of devices and permits higher processing temperatures, while a high gel fraction confirms the formation of a robust, insoluble network—a prerequisite for durable, solvent‑resistant coatings in organic electronics.
- [1] K. Matyjaszewski, T. P. Davis (Eds.), Handbook of Radical Polymerization, John Wiley & Sons, 2002, Chapter 9 (Cross‑Linking). View Source
